molecular formula C6H16Cl2N2O B2777928 1,4-Diazepan-6-ol CAS No. 28795-81-5

1,4-Diazepan-6-ol

Cat. No. B2777928
CAS RN: 28795-81-5
M. Wt: 203.11
InChI Key: LJWCIQZSKKUQGV-UHFFFAOYSA-N
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Description



  • 1,4-Diazepan-6-ol is a nitrogen-containing seven-membered heterocyclic compound.

  • It is associated with a wide range of biological activities.

  • Medicinally important, it has been studied for decades in terms of synthesis, reactions, and biological evaluation.





  • Synthesis Analysis



    • The synthetic schemes for 1,4-diazepines have been actively explored.

    • Researchers have investigated various methods to prepare these compounds.





  • Molecular Structure Analysis



    • The molecular formula of 1,4-Diazepan-6-ol is C<sub>5</sub>H<sub>12</sub>N<sub>2</sub>O.

    • It has a seven-membered ring containing two nitrogen atoms.





  • Chemical Reactions Analysis



    • 1,4-Diazepines exhibit diverse reactivity due to their unique structure.

    • Researchers have studied their reactions and explored their potential applications.





  • Physical And Chemical Properties Analysis



    • Purity : Typically 95% or higher.

    • Physical Form : Powder.

    • Storage Temperature : 4°C.




  • Scientific Research Applications

    Oxidation and Fluorination in Chemical Synthesis

    1,4-Diazepan-6-ols can be easily oxidized to ketones, and subsequent fluorination affords gem-difluorohomopiperazines. This process is significant in the synthesis of various chemical compounds. Microwave-assisted detosylation is a key technique used in this context, providing a rapid method to access the corresponding amines in high yields (Wellner, Sandin, & Pääkkönen, 2003).

    Biological and Medicinal Properties

    1,4-Diazepine derivatives, closely related to 1,4-Diazepan-6-ol, show a range of therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities. These derivatives have been studied for their crystal structures and potential as drug molecules (Velusamy et al., 2015).

    Application in Drug Design and Therapy

    The 1,3-Diazepine moiety, analogous to 1,4-Diazepan-6-ol, is present in several biologically active compounds. It is used to design compounds displaying a wide range of biological activities and is a key component in certain FDA-approved drugs (Malki, Martínez, & Masurier, 2021).

    Synthesis of Diazepine Derivatives

    Research has focused on developing new methods for synthesizing fused heterocyclic systems based on 1,4-diazepines, highlighting their broad spectrum of biological activity. This includes exploring bioisosterism and other synthetic approaches (Pokhodylo, Shiika, & Obushak, 2014).

    Microwave-Assisted Synthesis

    Microwave-assisted synthesis provides an efficient access to 1,4-diazepane derivatives. This technology is instrumental in rapidly producing various diazepane derivatives in good yields (Wlodarczyk et al., 2007).

    T-Type Calcium Channel Blockers

    1,4-Diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers, showing potential for treating related diseases. This application underlines the therapeutic significance of these compounds (Gu et al., 2010).

    Synthesis of Rho–Kinase Inhibitor

    The synthesis of (S)-tert-butyl 3-methyl-1,4-di­azepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, demonstrates the compound's importance in producing medically significant inhibitors (Gomi et al., 2012).

    Study of Tautomerism

    The study of tautomerism in 1,4-diazepines fused with pyrimidine rings through spectroscopy, X-ray analysis, and quantum chemical calculations reveals significant chemical properties of these compounds (Chebanov et al., 2003).

    Synthesis and Biological Evaluation

    1,4-Diazepines have been synthesized and biologically evaluated, highlighting their wide range of biological activities. This includes antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties, suggesting potential pharmaceutical applications (Rashid et al., 2019).

    Safety And Hazards



    • Pictograms: GHS05 (corrosive), GHS07 (irritant).

    • Signal Word: Danger.

    • Hazard Statements: H315 (skin irritation), H318 (serious eye damage), H335 (respiratory irritation).




  • Future Directions



    • Further exploration of 1,4-diazepine derivatives with significant biological activities for potential pharmaceutical use.




    properties

    IUPAC Name

    1,4-diazepan-6-ol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H12N2O/c8-5-3-6-1-2-7-4-5/h5-8H,1-4H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SJLSQITZGUTOMN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CNCC(CN1)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H12N2O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    116.16 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1,4-Diazepan-6-ol

    CAS RN

    28795-81-5
    Record name 1,4-diazepan-6-ol
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Citations

    For This Compound
    13
    Citations
    J Romba, D Kuppert, B Morgenstern, C Neis… - 2006 - Wiley Online Library
    The new, tridentate, facially coordinating ligand 1,4‐diazepan‐6‐amine (daza) has been prepared from ethane‐1,2‐diamine and 2,3‐dibromo‐1‐propanol in a seven‐step procedure …
    XQ Xiong, F Liang, L Yang, X Zhou… - Chemistry & …, 2007 - Wiley Online Library
    Several alkyl‐substituted mesocyclic diamines were synthesized, and their interaction with DNA were studied by melting‐temperature measurements and the ethidium bromide (EB)‐…
    Number of citations: 6 onlinelibrary.wiley.com
    T De las Casas Engel, EM Sánchez‐carnerero… - Chirality, 2012 - Wiley Online Library
    Polystyrene grafted with a chiral zinc‐complexing camphor‐derived N,N‐disubstituted hydroxyamide is proposed as a new type of functional polymer of high reusability for the …
    Number of citations: 5 onlinelibrary.wiley.com
    E Wellner, H Sandin, L Pääkkönen - Synthesis, 2003 - thieme-connect.com
    [1, 4]-Diazepan-6-ols are easily oxidized to ketones using Swern or Dess-Martin oxidation conditions. The fluorination of these [1, 4]-diazepanones with diethylaminosulfur trifluoride (…
    Number of citations: 25 www.thieme-connect.com
    XQ Xiong, F Liang, L Yang, XL Wang… - Chemistry & …, 2007 - Wiley Online Library
    A series of alkyl‐substituted tetraazacyclododecane congeners were synthesized, and their antitumor activities towards human HeLa cells as well as their effect on the in vitro …
    Number of citations: 8 onlinelibrary.wiley.com
    D Parker, BP Waldron - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
    Synthetic approaches are reported to polydentate ligands based on 6-phenyl-6-amino-perhydro-1,4-diazepine. The synthetic route devised averts ring-opening reactions, allowing the …
    Number of citations: 36 pubs.rsc.org
    K Zhao - 2022 - search.proquest.com
    Challenging Isomerization Reactions Enabled by Excited-State Redox Events Kuo Zhao A DISSERTATION PRESENTED TO THE FACULTY OF PR Page 1 Challenging Isomerization …
    Number of citations: 2 search.proquest.com
    M Piontek - 2019 - publikationen.sulb.uni-saarland.de
    Der Ligand 1,4-Diazepan-6-ol (dazol) wurde im Hinblick auf seine Eigenschaften in Lösung und Komplexbildung mit ausgewählten Metallkationen untersucht. Neben der Bestimmung …
    C Neis - 2009 - publikationen.sulb.uni-saarland.de
    Ausgehend von 1,4-Diazepan-6-amin (daza), 6-Methyl-1,4-diazepan-6-amin (aaz) und cis-3,5-Diaminopiperidin (cis-dapi) wurde durch reduktive Alkylierung eine Reihe von …
    KCM Westrup - 2012 - repositorio.ufsc.br
    Ligantes triaminas cíclicas, tais como o 1,4-diazepan-6-amina (daza), conseguem estabilizar centros metálicos em uma esfera de coordenação bem definida e por isso vem sendo …
    Number of citations: 1 repositorio.ufsc.br

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